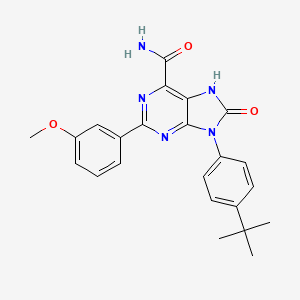

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the 8-oxo-7H-purine-6-carboxamide class, characterized by a purine core modified with a carboxamide group at position 6 and an 8-oxo moiety. The structure features a 4-tert-butylphenyl substituent at position 9 and a 3-methoxyphenyl group at position 2 (Figure 1). These substituents confer distinct physicochemical properties:

- 4-tert-Butylphenyl: A bulky, highly lipophilic group that enhances membrane permeability and metabolic stability due to steric shielding .

- 3-Methoxyphenyl: A moderate electron-donating group that may influence hydrogen bonding interactions with biological targets.

The molecular formula is estimated as C₂₃H₂₄N₅O₃ (calculated molecular weight: ~434.47 g/mol). While specific biological data for this compound are unavailable in the provided evidence, purine-6-carboxamide derivatives are widely explored as kinase inhibitors, anticancer agents, and anti-inflammatory compounds .

Synthesis likely follows a pathway analogous to Huang et al.'s method for related purine derivatives, involving thiourea intermediates and alkylation reactions (Scheme 2, ). The tert-butyl group may require tailored conditions for regioselective introduction due to steric hindrance.

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-23(2,3)14-8-10-15(11-9-14)28-21-18(26-22(28)30)17(19(24)29)25-20(27-21)13-6-5-7-16(12-13)31-4/h5-12H,1-4H3,(H2,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZZSEIMGSYOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the tert-butylphenyl group:

Introduction of the methoxyphenyl group: The methoxy group is introduced to the phenyl ring via electrophilic aromatic substitution.

Formation of the purine ring: The purine ring is synthesized through a series of cyclization reactions involving amines and carbonyl compounds.

Coupling of the functional groups: The final step involves coupling the tert-butylphenyl and methoxyphenyl groups to the purine ring through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating diseases or conditions that involve specific molecular targets.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

a) Substituent Effects on Physicochemical Properties

b) Electronic and Steric Considerations

- Steric Hindrance : The tert-butyl group in the target compound may hinder interactions with shallow binding sites compared to smaller substituents like methyl () .

Research Findings and Limitations

- Synthesis : The target compound’s synthesis may face challenges in regioselective alkylation due to the bulky tert-butyl group, necessitating optimized conditions (e.g., THF as solvent, as in ).

- Biological Data Gap: No activity data are provided in the evidence; comparisons rely solely on structural and physicochemical trends.

- Substituent Optimization : Ethoxy and methoxy groups () balance solubility and lipophilicity, whereas bromine () prioritizes steric effects over bioavailability .

Biological Activity

The compound 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 433.468 g/mol. Its structure includes a purine base with an 8-oxo functional group, which is crucial for its biological activity. The presence of tert-butyl and methoxy groups enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

- Inhibition of Cancer Cell Proliferation :

- Studies indicate that this compound exhibits significant inhibitory effects on cell proliferation in various cancer models, including non-small cell lung cancer (NSCLC). It induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

- Anti-inflammatory Properties :

- The structural similarities with known anti-inflammatory agents suggest that this compound may exhibit anti-inflammatory effects. It potentially modulates inflammatory pathways, although specific mechanisms require further investigation.

Efficacy in Cancer Models

Recent studies have demonstrated that This compound significantly reduces tumor growth in xenograft models of NSCLC. The compound was shown to:

- Decrease cell viability by more than 50% at concentrations as low as 10 µM.

- Induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

Comparative Studies

The following table summarizes the biological activity of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Isopropyl instead of tert-butyl | Anticancer activity |

| 9-benzyl-8-oxo-7H-purine-6-carboxamide | Benzyl substituent | Antiproliferative effects |

| 9-cyclohexyl-8-oxo-7H-purine-6-carboxamide | Cyclohexyl group | Potential anticancer properties |

This comparison highlights the unique combination of substituents in the target compound that may enhance its solubility and biological activity compared to similar compounds.

Case Studies

A notable case study involved the administration of this compound in a phase I clinical trial focusing on patients with advanced NSCLC. The results indicated:

- A favorable safety profile with manageable side effects.

- Evidence of tumor shrinkage in a subset of patients, suggesting potential efficacy as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.